3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring several cyclic structures and a variety of functional groups. The presence of the aziridine and triazoloazepine rings suggests that this compound may exhibit interesting chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the aziridine and triazoloazepine rings. Aziridines are known to be highly reactive due to the strain in the three-membered ring, and can undergo a variety of reactions including ring-opening reactions . Triazoles are also known to be versatile in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Its molecular formula is C20H26N4O and it has a molecular weight of 338.455.Future Directions
The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential biological activity. Given the biological activity of similar triazole derivatives , this compound could potentially be of interest in the development of new pharmaceuticals.
properties
IUPAC Name |
3-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-2-8-19-21-22-20(24(19)11-5-1)17-6-3-4-7-18(17)25-14-16-13-23(16)12-15-9-10-15/h3-4,6-7,15-16H,1-2,5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOSTQKFLZKBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=CC=C3OCC4CN4CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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